(4-(But-3-yn-1-yloxy)phenyl)methanamine

Click Chemistry PROTAC Linker Design Medicinal Chemistry

(4-(But-3-yn-1-yloxy)phenyl)methanamine (CAS 1178063-88-1) is a para-substituted benzylamine derivative bearing a but-3-yn-1-yloxy chain, placing a terminal alkyne four atoms from the phenyl ring. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 1178063-88-1
Cat. No. B1530251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(But-3-yn-1-yloxy)phenyl)methanamine
CAS1178063-88-1
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC#CCCOC1=CC=C(C=C1)CN
InChIInChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7H,3,8-9,12H2
InChIKeyZDLLWHYUXMZCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(But-3-yn-1-yloxy)phenyl)methanamine (CAS 1178063-88-1): A Terminal-Alkyne Benzylamine Building Block for Click Chemistry and Medicinal Chemistry


(4-(But-3-yn-1-yloxy)phenyl)methanamine (CAS 1178063-88-1) is a para-substituted benzylamine derivative bearing a but-3-yn-1-yloxy chain, placing a terminal alkyne four atoms from the phenyl ring. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol [1]. As a primary amine with a terminal alkyne, it serves as a bifunctional scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent derivatization, making it relevant as a synthetic intermediate in medicinal chemistry and chemical biology.

Why (4-(But-3-yn-1-yloxy)phenyl)methanamine Cannot Be Freely Substituted with Shorter-Chain or Saturated Analogs


The but-3-yn-1-yloxy chain in (4-(But-3-yn-1-yloxy)phenyl)methanamine introduces a specific spatial separation between the terminal alkyne and the phenyl ring that is absent in the common propargyl (prop-2-yn-1-yloxy) analog (CAS 943026-55-9). This additional methylene unit alters the molecule's conformational flexibility (4 rotatable bonds vs. 3 rotatable bonds in the propargyl analog), calculated lipophilicity (XLogP3-AA = 1.3), and the distance between the alkyne and amine reaction centers [1]. In applications such as bivalent ligand design, PROTAC linker attachment, or click-chemistry probe synthesis, this chain-length difference can determine whether a conjugate achieves the optimal spatial orientation for target engagement. Substituting the butynyloxy chain with a shorter propargyl or a saturated butyl chain changes these critical geometric and electronic parameters and cannot be assumed to yield equivalent performance without experimental verification.

Quantitative Differentiation Guide for (4-(But-3-yn-1-yloxy)phenyl)methanamine (CAS 1178063-88-1)


Chain-Length-Dependent Conformational Flexibility: Rotatable Bond Count vs. Propargyl Analog

The (4-(but-3-yn-1-yloxy)phenyl)methanamine scaffold incorporates four rotatable bonds, compared to three rotatable bonds in the propargyl analog (4-(prop-2-yn-1-yloxy)phenyl)methanamine (CAS 943026-55-9) [1]. This increased flexibility enables the terminal alkyne to sample a wider conformational space, which can be advantageous for optimizing the distance and orientation between the alkyne and amine functionalities in bifunctional linker design.

Click Chemistry PROTAC Linker Design Medicinal Chemistry

Modulated Lipophilicity: XLogP3-AA Comparison of Alkynyl Chain Lengths

The target compound exhibits a calculated XLogP3-AA value of 1.3, reflecting the balance between the polar primary amine and the lipophilic alkynyl ether chain [1]. In contrast, the propargyl analog (4-(prop-2-yn-1-yloxy)phenyl)methanamine has a lower XLogP3-AA of 1.0 due to the shorter alkyl chain, while the saturated butoxy analog is expected to be more lipophilic. This intermediate lipophilicity can influence passive membrane permeability and nonspecific protein binding in cellular assays.

Drug Design ADME Lipophilicity

Hydrogen-Bonding Capacity: A Bifunctional Acceptor–Donor Profile

The compound presents a hydrogen-bond acceptor count of 2 (the ether oxygen and the amine nitrogen) and a donor count of 1 (the primary amine) [1]. This donor–acceptor pairing is identical to that of the propargyl analog; however, the extended butynyl chain places the terminal alkyne further from the amine, reducing potential intramolecular hydrogen-bonding interactions and leaving both functional groups more available for intermolecular recognition. This differentiates it from shorter-chain analogs where steric proximity may partially shield one or both hydrogen-bonding sites.

Supramolecular Chemistry Recognition Catalysis

Procurement-Relevant Application Scenarios for (4-(But-3-yn-1-yloxy)phenyl)methanamine (CAS 1178063-88-1)


PROTAC Linker Synthesis Requiring Extended Alkyne–Amine Distance

In the assembly of proteolysis-targeting chimeras (PROTACs), the distance between the E3-ligase recruiting element and the target-protein ligand is critical for ternary complex formation. The four-rotatable-bond butynyloxy chain of (4-(But-3-yn-1-yloxy)phenyl)methanamine provides a longer and more flexible spacer than the three-bond propargyl analog, allowing researchers to explore a wider range of linker geometries [1]. Procurement of this specific chain-length variant is justified when preliminary modeling or experimental data suggest that a shorter propargyl linker fails to achieve efficient target degradation.

Click-Chemistry Probe with Tunable Lipophilicity for Cellular Target Engagement

When developing chemical probes for intracellular targets, the XLogP3-AA of 1.3 for (4-(But-3-yn-1-yloxy)phenyl)methanamine positions it between the more hydrophilic propargyl analog (XLogP ≈ 1.0) and more lipophilic saturated-alkyl variants [1]. This intermediate lipophilicity can improve cellular uptake while minimizing nonspecific membrane accumulation. Researchers requiring a balanced logP for in-cell click chemistry experiments should prioritize this compound over the propargyl or saturated butoxy alternatives.

Bifunctional Scaffold for Sequential CuAAC and Reductive Amination

The compound's terminal alkyne and primary amine groups enable a two-step orthogonal functionalization strategy: first, CuAAC with an azide-bearing payload, followed by reductive amination or amide coupling at the benzylamine nitrogen [1]. The four-bond spacing between the alkyne and the phenyl ring ensures that steric congestion does not impede either reaction, making it a more reliable scaffold than the propargyl analog for sequential derivatization protocols.

Scaffold for Structure–Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Patents such as US20240317714 exemplify the use of alkynyl-benzylamine intermediates in HPK1 kinase inhibitor programs. The but-3-yn-1-yloxy chain length influences both the spatial orientation of the terminal alkyne and the overall lipophilicity of the final inhibitor [1]. When SAR campaigns reveal that propargyl-derived inhibitors suffer from poor cellular potency or high clearance, switching to the butynyloxy variant may rescue these properties by modulating logD and linker flexibility.

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